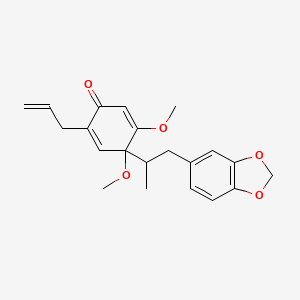

![molecular formula C13H11NO5 B569648 Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- CAS No. 876903-48-9](/img/structure/B569648.png)

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

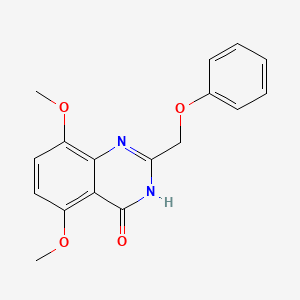

This compound is a derivative of benzoic acid, which is characterized by the presence of a pyrrole ring and a formyl group . The molecular formula of this compound is C13H11NO5 .

Synthesis Analysis

The synthesis of such compounds often involves the use of furandicarboxylic acid as a precursor . The substitution of the benzoic acid moiety at the 5-position by an electron-donating group such as NH2 can increase the affinity towards certain receptors .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a formyl group and a hydroxymethyl group attached to the pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrole ring and the formyl group . The substitution of the benzoic acid moiety at the 5-position can lead to different reaction outcomes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.23 . It has a melting point of >270°C (dec.) and a boiling point of 559.9±50.0 °C (Predicted). It has a density of 1.43±0.1 g/cm3 (Predicted) and is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique

Pharmacokinetics and Dietary Exposures

Benzoic acid (BA) is commonly used as a preservative in food and beverages. Research focusing on physiologically-based pharmacokinetic (PBPK) modeling in rats, guinea pigs, and humans has helped in understanding the metabolic and dosimetric variations across species. Such models are crucial for assessing dietary exposures to benzoates and reducing interspecies uncertainty factors in determining acceptable daily intakes (Hoffman & Hanneman, 2017).

Biological Activities of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure-related biological activities of selected carboxylic acids, including benzoic acid, have been reviewed to understand the correlations between their chemical structure and bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Regulation of Gut Functions

Benzoic acid, used as an antibacterial and antifungal preservative, can improve growth and health by promoting gut functions. Appropriate levels of benzoic acid might enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota. This highlights its potential as a food and feed additive for improving gut health (Mao et al., 2019).

Influence on Electronic Systems of Ligands

The impact of metals on the electronic systems of biologically important ligands, including benzoic acid, has been explored through spectroscopic studies. Understanding how metals interact with benzoic acid derivatives is essential for elucidating their biological activities and interactions with biological targets (Lewandowski et al., 2005).

Benzoic Acid in Advanced Oxidation Processes

The role of benzoic acid and its derivatives in environmental science, particularly in water treatment and purification, has been investigated. These studies contribute to our understanding of the environmental fate, biotoxicity, and degradation pathways of benzoic acid derivatives (Qutob et al., 2022).

Safety And Hazards

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. This could be achieved through the design and synthesis of bioactive heterocycles, physicochemical interactions, and the development of nano/microparticulates and topical formulations .

Propriétés

IUPAC Name |

5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXRLABGWNUXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40826286 |

Source

|

| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- | |

CAS RN |

876903-48-9 |

Source

|

| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

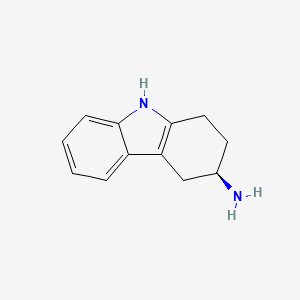

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

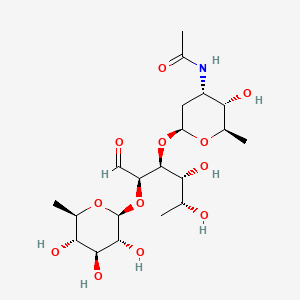

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)

dimethylsilane](/img/structure/B569581.png)

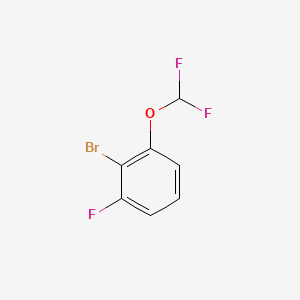

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)